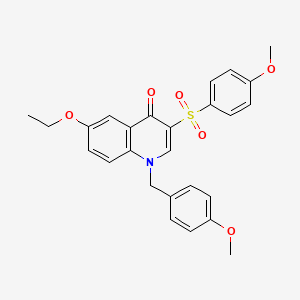

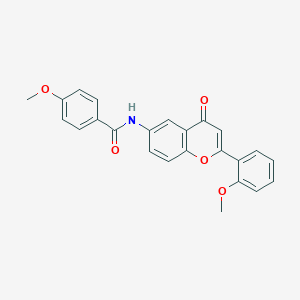

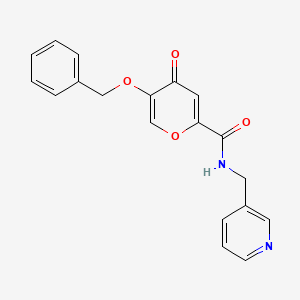

![molecular formula C22H26N2O4 B2718610 N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-methoxyphenyl)azepane-1-carboxamide CAS No. 1788560-68-8](/img/structure/B2718610.png)

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-methoxyphenyl)azepane-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-methoxyphenyl)azepane-1-carboxamide” is a complex organic compound. The properties and molecular structure of complexes containing the amine group are of interest as their complexes with transition metal exhibit superior activity as catalysts in polymerizations .

Synthesis Analysis

The synthesis of similar compounds involves a condensation method using benzo[d][1,3]dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield . The reaction mixture was filtrated and the filtrate was concentrated under vacuum to remove the solvent. The residue was dissolved in dichloromethane, successively washed with 5% NaOH solution and water to pH = 7, and finally dried with anhydrous Na2SO4 .Molecular Structure Analysis

The 1,3-dioxolane ring is almost co-planar with its attached benzene ring [dihedral angle = 1.3(1)° and 3.2(2)°], respectively. Each molecule is not planar, the dihedral angles between the two benzene ring are 42.4(1)° and 19.7(1)° in each molecule, respectively .Chemical Reactions Analysis

The aromatic protons in benzo[d][1,3]dioxole and phenyl groups of the as-prepared molecules exhibited different signals (δ: 7.94–6.05 and 7.83–6.06) for 4 and 5, respectively .Physical And Chemical Properties Analysis

The 1,3-dioxolane ring is almost co-planar with its attached benzene ring [dihedral angle = 1.3(1)° and 3.2(2)°], respectively. Each molecule is not planar, the dihedral angles between the two benzene ring are 42.4(1)° and 19.7(1)° in each molecule, respectively .科学的研究の応用

Synthesis and Characterization

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-methoxyphenyl)azepane-1-carboxamide, due to its complex structure, has been the focus of various synthetic and characterization studies aimed at understanding its chemical properties and potential applications. The synthesis of related compounds often involves multi-step reactions, including the use of Suzuki–Miyaura coupling reactions, and methodologies for introducing azepane and carboxamide functionalities. For instance, the practical synthesis of orally active CCR5 antagonists demonstrates the intricacies involved in manipulating similar structural frameworks, highlighting the potential for creating molecules with specific biological activities (Ikemoto et al., 2005).

Supramolecular Chemistry and Packing Motifs

Studies on compounds with similar chemical structures have explored their ability to form supramolecular structures. For example, the formation of π-stacked rods encased in triply helical hydrogen-bonded amide strands illustrates the compound's potential to contribute to the development of new materials with unique properties, such as columnar liquid crystals (Lightfoot et al., 1999).

Antimicrobial Properties

The synthesis of derivatives incorporating the benzo[d][1,3]dioxol framework and their evaluation for antimicrobial properties signify the biological relevance of such compounds. By modifying the chemical structure to include different substituents, researchers have assessed their effectiveness against various bacterial and fungal strains, potentially leading to new antimicrobial agents (Talupur et al., 2021).

Novel Formation and Reactivity

Research into the reactivity of related molecules has uncovered novel pathways for forming N-acyl-derivatives, such as the unique formation of N-acyl-3,4-dihydro-1H-2,1-benzoxazines and N-acyl-4,5-dihydro-1H,3H-2.1-benzoxazepine. These findings open up new avenues for creating compounds with potential pharmacological applications (Glover et al., 1984).

Pharmacological Potential

The synthesis and evaluation of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and their derivatives, which share structural similarities with this compound, have shown significant anti-inflammatory and analgesic activities. This suggests that modifications to the core structure could yield compounds with desirable pharmacological properties (Muchowski et al., 1985).

作用機序

A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549 and MCF-7 cell lines. Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines .

特性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)azepane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-26-19-8-6-17(7-9-19)18-4-2-3-11-24(14-18)22(25)23-13-16-5-10-20-21(12-16)28-15-27-20/h5-10,12,18H,2-4,11,13-15H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBPOTDGSXJMTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)NCC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-{2-[(3,4-dimethoxyphenethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-phenethylacetamide](/img/no-structure.png)

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2718533.png)

![benzo[d]thiazol-2-ylmethyl 4-(N,N-dimethylsulfamoyl)benzoate](/img/structure/B2718540.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N-ethyl-6-fluoropyridine-3-carboxamide](/img/structure/B2718541.png)

![2,3-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2718547.png)